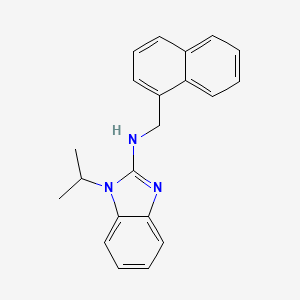

![molecular formula C12H14FNO3 B5869092 4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

4-[(4-fluorophenoxy)acetyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

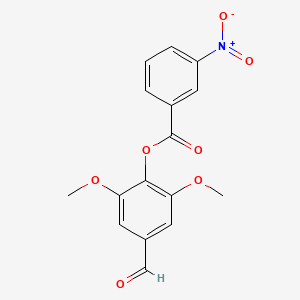

“4-[(4-fluorophenoxy)acetyl]morpholine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring in this compound is acetylated, meaning it has an acetyl group attached to it . The compound also contains a fluorophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom attached .

Synthesis Analysis

The synthesis of morpholine derivatives, including “4-[(4-fluorophenoxy)acetyl]morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(4-aminophenyl)-3-morpholone”, involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “4-[(4-fluorophenoxy)acetyl]morpholine” can be represented by the formula C6H11NO2 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

4-Fluorophenoxyacetylmorpholine exhibits potential in pharmaceutical research due to its acetylated structure. Acetylation enhances the effectiveness of drugs, and this compound is no exception. Researchers explore its role as a precursor or scaffold for designing novel drug candidates. By modifying the acetyl group or the phenoxy moiety, scientists can tailor its pharmacological properties for specific therapeutic targets .

Corrosion Inhibition

Morpholine, the parent compound, is commonly used as a corrosion inhibitor in industrial settings. Its volatility, similar to water, makes it suitable for pH adjustment in fossil fuel and nuclear power plant steam systems. Researchers investigate whether 4-Fluorophenoxyacetylmorpholine can enhance corrosion protection while maintaining other desirable properties .

Solvent and Emulsifier

Morpholine serves as a solvent for chemical reactions. Similarly, 4-Fluorophenoxyacetylmorpholine may find applications in solubilizing or dispersing hydrophobic compounds. Additionally, it acts as an emulsifier, aiding in the dispersion of substances like shellac during fruit waxing processes .

Computational Chemistry and Quantum Calculations

Density functional theory (DFT) calculations provide insights into the electronic structure, vibrational properties, and thermodynamics of 4-Fluorophenoxyacetylmorpholine. Researchers use software like Gaussian 09 to predict its behavior, compare experimental and theoretical spectra, and understand its reactivity. These computational studies guide further experimental investigations .

Safety and Hazards

The safety data sheet for a similar compound, N-Acetylmorpholine, indicates that it causes serious eye irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment, wash hands and any exposed skin thoroughly after handling, and store the compound in a locked up place .

Mecanismo De Acción

Target of Action

Morpholine derivatives have been reported to interact with theDopamine transporter (DAT) . The DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Morpholine derivatives have been reported to exhibit multiple antibacterial mechanisms . They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria .

Biochemical Pathways

It’s worth noting that morpholine derivatives have been associated with the modulation of dopamine neurotransmission .

Result of Action

It has been suggested that acetylation increases the total energy, heat capacity, entropy, and dipole moment of morpholine, potentially enhancing its reactivity .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMEEYXGALOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-morpholinoethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)

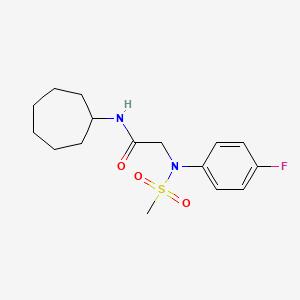

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

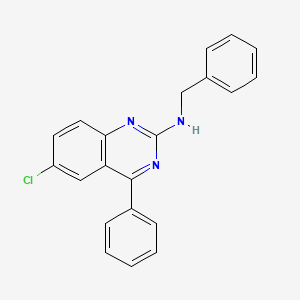

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

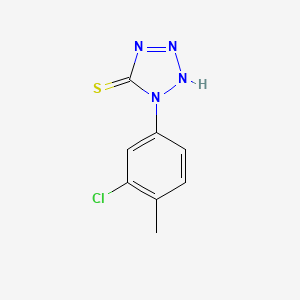

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)